molecular formula C12H14F3NO2 B2722113 2-[(Oxan-3-yl)methoxy]-6-(trifluoromethyl)pyridine CAS No. 2197736-94-8

2-[(Oxan-3-yl)methoxy]-6-(trifluoromethyl)pyridine

Cat. No.: B2722113
CAS No.: 2197736-94-8
M. Wt: 261.244
InChI Key: LGDAWPPPHXHOHX-UHFFFAOYSA-N
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Description

2-[(Oxan-3-yl)methoxy]-6-(trifluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with an oxan-3-ylmethoxy group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Oxan-3-yl)methoxy]-6-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with oxan-3-ylmethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-[(Oxan-3-yl)methoxy]-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.

Major Products:

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Oxan-3-yl)methoxy]-6-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Oxan-3-yl)methoxy]-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.

Comparison with Similar Compounds

  • 2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine
  • 2-[(Oxan-3-yl)methoxy]-5-(trifluoromethyl)pyridine
  • 2-[(Oxan-3-yl)methoxy]-3-(trifluoromethyl)pyridine

Comparison: Compared to its analogs, 2-[(Oxan-3-yl)methoxy]-6-(trifluoromethyl)pyridine is unique due to the position of the trifluoromethyl group on the pyridine ring. This positional difference can significantly influence the compound’s reactivity, biological activity, and overall chemical properties. The 6-position substitution may offer distinct advantages in terms of binding affinity and selectivity towards specific biological targets.

Properties

IUPAC Name

2-(oxan-3-ylmethoxy)-6-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c13-12(14,15)10-4-1-5-11(16-10)18-8-9-3-2-6-17-7-9/h1,4-5,9H,2-3,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDAWPPPHXHOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)COC2=CC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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